

3-(Chloromethyl)-1,1'-biphenyl safety data sheet and handling precautions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Chloromethyl)-1,1'-biphenyl

Cat. No.: B1590855

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **3-(Chloromethyl)-1,1'-biphenyl**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-(Chloromethyl)-1,1'-biphenyl is a halogenated aromatic hydrocarbon. While its direct applications are specific, it belongs to a class of compounds often utilized as intermediates in organic synthesis. For instance, related isomers like 4,4'-Bis(chloromethyl)-1,1'-biphenyl are crucial in manufacturing fluorescent whitening agents and in the synthesis of novel antimicrobial and antifungal agents.^{[1][2]} The presence of the chloromethyl group makes it a reactive building block, but also introduces specific hazards that necessitate rigorous handling protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures required for the safe laboratory use of this compound. The information presented is synthesized from data on closely related isomers and analogous chemical structures, establishing a robust framework for risk mitigation.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards associated with chloromethylated biphenyls involve irritation and potential corrosion to skin, eyes, and the respiratory tract. While a specific, comprehensive toxicological

profile for the 3-isomer is not widely documented, the data from analogous compounds provides a strong basis for hazard assessment.

GHS Hazard Classification Summary

The following table summarizes the anticipated GHS classifications based on data for structurally similar compounds like 4-(Chloromethyl)biphenyl and 4,4'-Bis(chloromethyl)-1,1'-biphenyl.

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 1B / 2	H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation	Category 1 / 2A	H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation. [3]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation.[3][4]
Skin Sensitization	Category 1	H317: May cause an allergic skin reaction.[3][5]
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed.[3][4]
Hazardous to the Aquatic Environment (Long-term)	Category 1	H410: Very toxic to aquatic life with long lasting effects.[3]

Toxicological Insights:

- **Inhalation:** Inhalation of dusts or aerosols is a primary exposure risk. The compound can cause significant irritation to the respiratory tract.[3][4] High concentrations or prolonged exposure may lead to more severe conditions like toxic pneumonitis (inflammation of the lungs).[5] Some highly irritating compounds can cause reactive airways dysfunction syndrome (RADS), an asthma-like condition that can persist long after exposure ceases.[3]

- Dermal Contact: The compound is corrosive or irritating to the skin. The chloromethyl group can react with biological nucleophiles, leading to cellular damage. Prolonged contact may cause severe burns, and the substance may also act as a skin sensitizer, where repeated exposure can lead to an allergic reaction.[3][5]
- Ocular Contact: Direct contact with the eyes will cause serious irritation and potentially severe, irreversible damage. It is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[5]
- Carcinogenicity: While data for this specific isomer is limited, related compounds such as bis(chloromethyl) ether are classified as known human carcinogens.[6][7][8] Given the structural alerts, it is prudent to handle **3-(Chloromethyl)-1,1'-biphenyl** as a potential carcinogen and minimize exposure through all routes.

Section 2: Laboratory Safety and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls:

- Chemical Fume Hood: All manipulations of **3-(Chloromethyl)-1,1'-biphenyl**, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. [9] This is the primary engineering control to prevent inhalation of dusts or vapors.[10]
- Ventilation: Ensure the laboratory has adequate general ventilation. Local exhaust ventilation should be used for any procedures that cannot be fully contained within a fume hood.[4]
- Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.[11]

Personal Protective Equipment (PPE):

The selection of PPE is critical to prevent dermal and ocular exposure.

- Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use. Use proper glove removal technique, avoiding contact with the outer surface, to prevent skin contamination.[4]
- Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. When there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.
- Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high risk of spillage, a chemically resistant apron or coveralls should be used. Ensure clothing is laundered separately from personal items.[3]
- Respiratory Protection: If engineering controls are insufficient or during a large-scale spill clean-up, a respirator is required. A NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and particulates (P100 filter) is recommended.[12] For carcinogens, OSHA may require a higher level of protection.[12]

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to strict protocols minimizes the risk of exposure during routine laboratory operations.

Protocol for Handling Solid Compound:

- Preparation: Before handling, ensure all required PPE is worn correctly. Designate a specific area within the fume hood for the procedure.
- Weighing: To prevent dust generation, weigh the solid in a tared, sealed container or use a powder-containment balance enclosure. If unavailable, perform weighing carefully within the fume hood, minimizing air currents.
- Transfers: Use spatulas or powder funnels for solid transfers. Avoid creating dust clouds. If dissolving, add the solid to the solvent slowly; do not add solvent to the bulk solid to prevent splashing.

- Post-Handling: After handling, decontaminate all surfaces, glassware, and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[13]

Storage Requirements:

- Container: Keep the compound in a tightly sealed, clearly labeled container.
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture, which can cause hydrolysis of the chloromethyl group.[1][2]
- Location: Store in a cool, dry, well-ventilated area designated for toxic and corrosive materials. The storage class is typically 8A for combustible, corrosive hazardous materials.
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and moisture.[14]

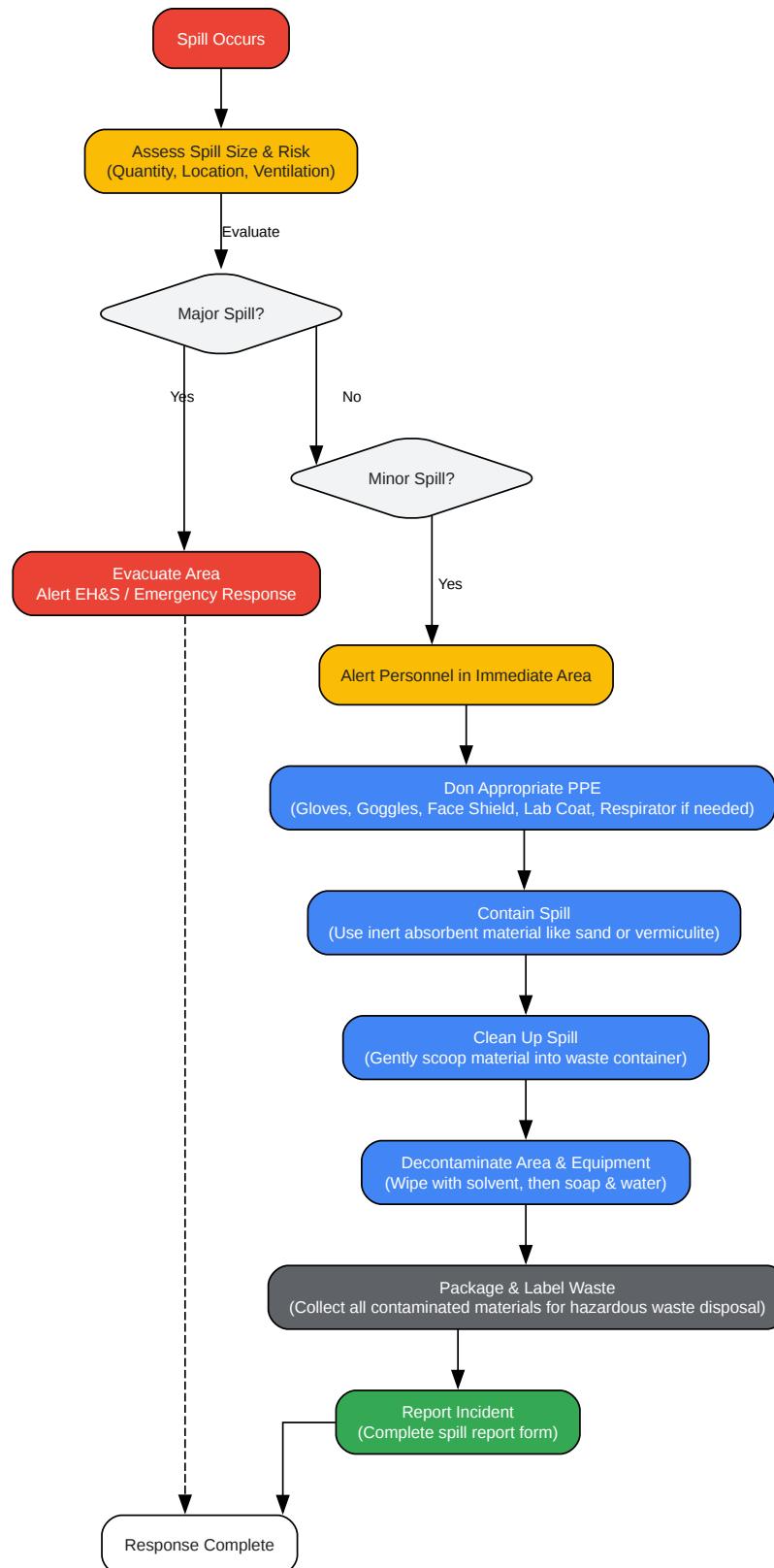
Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures:

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11]
- Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][11]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]

Spill Response Protocol:


- Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
- Protect: Don the appropriate PPE, including respiratory protection if necessary.
- Contain: Prevent the spill from spreading. For solid spills, avoid generating dust.
- Clean-Up: Gently cover the spill with an inert absorbent material like sand or vermiculite.[\[14\]](#) Do not use combustible materials like sawdust. Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
- Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
- Report: Report the incident to the appropriate safety officer or supervisor.

Fire-Fighting Measures:

- Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[\[4\]](#)
- Hazards from Combustion: Combustion may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[\[3\]](#)
- Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[\[4\]](#)

Section 5: Chemical Spill Response Workflow

The following diagram outlines the logical flow for responding to a chemical spill of **3-(Chloromethyl)-1,1'-biphenyl** in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Workflow for a chemical spill response.

Section 6: Waste Disposal

All waste containing **3-(Chloromethyl)-1,1'-biphenyl** must be treated as hazardous.

- Containers: Use dedicated, sealed, and clearly labeled hazardous waste containers.[\[9\]](#)
- Contaminated Materials: All used PPE, absorbent materials from spills, and contaminated glassware must be disposed of as hazardous waste.
- Regulations: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4,4'-Bis(chloromethyl)-1,1'-biphenyl CAS#: 1667-10-3 [m.chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 4,4'-Bis(chloromethyl)-1,1'-biphenyl | C14H12Cl2 | CID 74275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. nj.gov [nj.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]

- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-(Chloromethyl)-1,1'-biphenyl safety data sheet and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590855#3-chloromethyl-1-1-biphenyl-safety-data-sheet-and-handling-precautions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com